molecular formula C14H19N B1330448 4-Heptylbenzonitrile CAS No. 60484-67-5

4-Heptylbenzonitrile

Cat. No. B1330448
CAS RN: 60484-67-5
M. Wt: 201.31 g/mol
InChI Key: XTIKBCXMOYZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptylbenzonitrile is a chemical compound with the molecular formula C14H19N . It has a molecular weight of 201.31 . The compound is colorless to almost colorless clear liquid .


Molecular Structure Analysis

The InChI code for 4-Heptylbenzonitrile is 1S/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Heptylbenzonitrile has a specific gravity of 0.92 and a refractive index of 1.51 . It is a colorless to almost colorless clear liquid .

Scientific Research Applications

Organic Synthesis

4-Heptylbenzonitrile: is a valuable intermediate in organic synthesis. Its nitrile group can undergo various reactions to form different functional groups, making it a versatile building block. For instance, it can be used in the synthesis of heterocycles, which are crucial in pharmaceuticals . The compound’s ability to participate in carbon-carbon bond formation is particularly useful in constructing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 4-Heptylbenzonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its long hydrophobic chain can be instrumental in improving the lipophilicity of drug molecules, which is a key factor in drug design for better cell membrane permeability .

Material Science

4-Heptylbenzonitrile: finds applications in material science, particularly in the development of liquid crystal materials. The nitrile group interacts with other molecular fragments to create mesophases, which are essential for the functioning of liquid crystal displays .

Analytical Chemistry

In analytical chemistry, 4-Heptylbenzonitrile can be used as a standard or reference compound in chromatographic analysis due to its purity and stability. It helps in the calibration of instruments and ensures the accuracy of analytical methods .

Biochemistry

The compound plays a role in biochemistry, particularly in the study of enzyme-catalyzed reactions involving nitriles. Enzymes that metabolize nitriles are of interest for their potential in biocatalysis and biotransformation processes, which can be studied using 4-Heptylbenzonitrile as a substrate .

Environmental Applications

4-Heptylbenzonitrile: may also be used in environmental applications, such as the bioremediation of nitrile-contaminated sites. Microorganisms capable of degrading nitriles can be investigated using this compound, which can lead to environmentally friendly solutions for pollution cleanup .

Safety and Hazards

4-Heptylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and eye/face protection .

properties

IUPAC Name

4-heptylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKBCXMOYZUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341804
Record name 4-Heptylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylbenzonitrile

CAS RN

60484-67-5
Record name 4-Heptylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60484-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Heptylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Heptylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Heptylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Heptylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Heptylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Heptylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Heptylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.